Clorotepine
Overview
Description
Clorotepine, also known as octoclothepin or octoclothepine, is an antipsychotic of the tricyclic group. It was derived from perathiepin in 1965 and marketed in the Czech Republic by Spofa around 1971 for the treatment of schizophrenic psychosis .
Molecular Structure Analysis
The molecular formula of Clorotepine is C19H21ClN2S. It has a molar mass of 344.9 g/mol . The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Clorotepine has a molecular weight of 344.9 g/mol. Its molecular formula is C19H21ClN2S. The exact mass is 344.1113975 g/mol, and the monoisotopic mass is also 344.1113975 g/mol .
Scientific Research Applications
Clozapine and Bone Mineral Density : A study investigated the effect of clozapine on bone tissue, using an experimental rat model. The study concluded that clozapine use did not affect bone density in rats, suggesting clozapine as a preferable treatment for schizophrenia patients to avoid osteoporosis. Further studies in animals and humans are necessary for confirmation (Aydın et al., 2021).
Clozapine and Glycine Transport in Schizophrenia : Research indicates that clozapine may inhibit glycine transport in rat brain synaptosomes. Glycine is a regulator of N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission, and the study suggests that inhibition of glycine transport by clozapine at therapeutic concentrations may contribute to its differential clinical efficacy compared with other antipsychotics (Javitt et al., 2005).
Cilnidipine and Hypertension Treatment : A study on Cilnidipine, a drug used for hypertension, explored enhancing its dissolution rate and oral bioavailability through the preparation of a nanosuspension. The study found significant increases in the bioavailability of Cilnidipine, suggesting a potential improvement in its clinical application (Liu et al., 2020).
Clodronate in Osteoporosis Treatment : Research into Clodronate, a bisphosphonate used for antiresorptive therapy in osteoporosis, discussed its potential as an ATP release blocker and its mechanisms of action on bone remodeling. Clodronate's analgesic nature and inhibitory effects on bone resorption could be useful in various osteometabolic disorders (Moriyama & Nomura, 2018; Ghinoi & Brandi, 2002).
Clozapine in Treating Schizophrenia : A comprehensive review of clozapine in the treatment of early onset schizophrenia (EOS) found it to be effective and generally safe, with a need for regular monitoring due to potential adverse drug reactions (ADRs). This review aims to assist clinical decision-making in the use of clozapine for EOS (Schneider et al., 2014).
Pharmacogenomics in Schizophrenia Treatment : A study discussed the role of pharmacogenetics and pharmacogenomics in predicting treatment outcomes in schizophrenia, focusing on serotonin and dopamine receptor gene variants in clozapine response. The study highlights the potential for individualized therapy based on genetic makeup (Basile et al., 2002).
Clomipramine and Osteoporosis : Research on Clomipramine, an antidepressant, showed it causes osteoporosis by promoting osteoclastogenesis, which can be prevented by Zoledronic acid. This indicates a need for anti-resorptive therapy in patients taking antidepressants like Clomipramine (Li et al., 2017).
properties
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLGRGAWQSVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42505-79-3 (monomethanesulfonate salt), 4789-68-8 (2-maleate salt) | |
Record name | Clorotepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048451 | |
Record name | Clorotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clorotepine | |
CAS RN |
13448-22-1 | |
Record name | Octoclothepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13448-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clorotepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clorotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOROTEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65W20MU7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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